
Methyl ganoderenate D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl ganoderenate D is a natural compound extracted from the mycelium of Ganoderma lucidum, a traditional medicinal mushroom. It is an ester compound with the chemical formula C31H36O10 and a relative molecular mass of 556.6 g/mol . This compound is part of the triterpenoid family, which is known for its diverse pharmacological and biological activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl ganoderenate D typically involves the use of organomagnesium and organolithium compounds. These reagents are known for their ability to form new carbon-carbon bonds by addition to polar multiple bonds, particularly carbonyl bonds . The reaction conditions often include the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods: Industrial production of this compound involves the extraction from the fruit body of Ganoderma lucidum. The process includes solvent extraction using chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The product is then purified and stored under specific conditions to maintain its stability.
化学反应分析
Types of Reactions: Methyl ganoderenate D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have enhanced or modified biological activities.
科学研究应用
Methyl ganoderenate D has a wide range of scientific research applications. It is used in chemistry for studying the structure-activity relationships of triterpenoids. In biology, it is investigated for its potential as an aldose reductase inhibitor, which could have implications for treating diabetes . In medicine, it is explored for its anti-inflammatory, anti-tumor, and immunomodulatory properties . Industrially, it is used in the development of new pharmaceuticals and health supplements .
作用机制
The mechanism of action of methyl ganoderenate D involves its interaction with various molecular targets and pathways. It is known to inhibit aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism . This inhibition can help reduce the accumulation of sorbitol in cells, which is beneficial in managing complications related to diabetes. Additionally, this compound exhibits anti-inflammatory and anti-tumor activities by modulating various signaling pathways and immune responses .
相似化合物的比较
Methyl ganoderenate D is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include ganoderic acids, ganoderenic acids, and other methyl ganoderates . These compounds share similar structural features but differ in their specific functional groups and biological activities. For example, ganoderic acid A and ganoderenic acid A are known for their anti-inflammatory and anti-tumor properties, but they have different molecular targets and mechanisms of action compared to this compound .
Conclusion
This compound is a significant compound with diverse applications in scientific research, medicine, and industry. Its unique structure and biological activities make it a valuable subject of study for developing new therapeutic agents and understanding the mechanisms of triterpenoids.
属性
分子式 |
C31H42O7 |
|---|---|
分子量 |
526.7 g/mol |
IUPAC 名称 |
methyl (E)-6-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoate |
InChI |
InChI=1S/C31H42O7/c1-16(11-18(32)12-17(2)27(37)38-8)19-13-24(36)31(7)26-20(33)14-22-28(3,4)23(35)9-10-29(22,5)25(26)21(34)15-30(19,31)6/h11,17,19-20,22,33H,9-10,12-15H2,1-8H3/b16-11+/t17?,19-,20+,22+,29+,30-,31+/m1/s1 |
InChI 键 |
LPWWIRLWNQPIDU-HKWKCILSSA-N |
手性 SMILES |
CC(CC(=O)/C=C(\C)/[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)C(=O)OC |
规范 SMILES |
CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


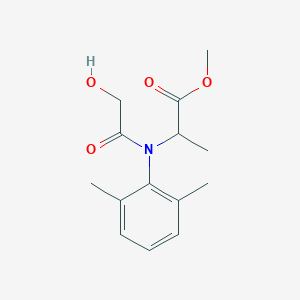
![1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene](/img/structure/B13412345.png)
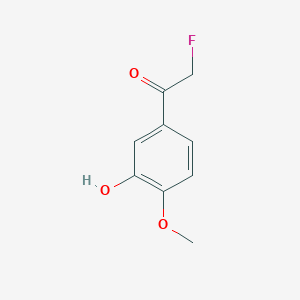

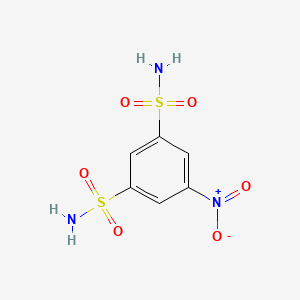
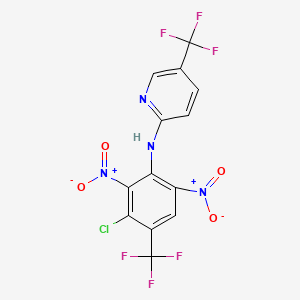
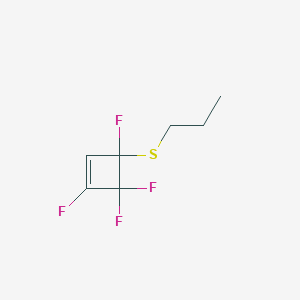
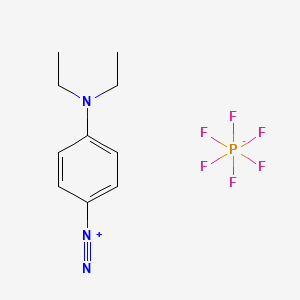
![rel-(3R)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline](/img/structure/B13412390.png)
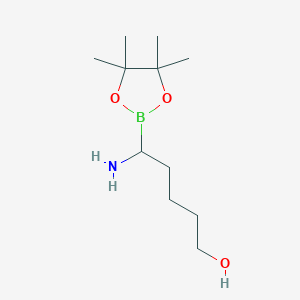
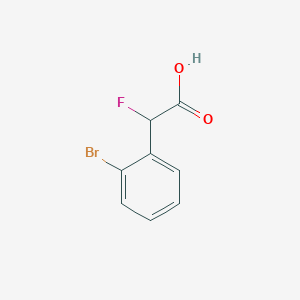
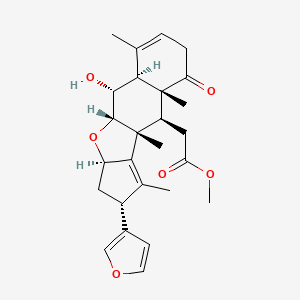
![4,4,5,5-Tetramethyl-2-[4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-1,3,2-dioxaborolane](/img/structure/B13412411.png)
![4-[4-[(Pentylamino)methyl]phenoxy]benzamide](/img/structure/B13412419.png)
